Topology & Lipophilicity vs. para-Methyl Analog
The presence of a 2-methyl group on the benzyl substituent is predicted to affect the molecule's lipophilicity and shape compared to the 4-methyl (para) analog. Computational predictions offer a comparison point, although direct experimental logD values for these specific salts are not publicly available [1]. The ortho-methyl group introduces steric bulk adjacent to the flexible methylene linker, which can influence the distribution of rotamers in solution, a feature frequently exploited in medicinal chemistry to modulate entropic penalties upon binding, unlike the symmetrical para-substituted analog [2].
| Evidence Dimension | Predicted LogP (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.6; TPSA: 12 Ų [1] |
| Comparator Or Baseline | 3-[(4-methylphenyl)methyl]azetidine hydrochloride (CAS 937614-28-3): Equivalent values are not directly available in the same database for a direct automated comparison. The free base 3-(4-methylbenzyl)azetidine has a predicted PSA of 12.03 Ų and a similar cLogP, but experimental confirmation is absent . |
| Quantified Difference | Difference in substitution pattern (ortho-methyl vs. para-methyl). The ortho-methyl group is predicted to affect molecular shape and potentially reduce metabolic N-dealkylation compared to unsubstituted benzyl, a classic effect for ortho-substituted benzylamines [2]. |
| Conditions | Computational prediction (PubChem, ChemSrc). Experimental validation is required. |
Why This Matters
The ortho-methyl substitution pattern provides a steric and electronic environment distinct from other regioisomers, which may be the critical factor for scaffold-specific biological activity in a research program, justifying the selection of this specific CAS number.
- [1] PubChem. (2026). Computed Properties for CID 122164367. National Library of Medicine. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
